The compound "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as pyrrolidines. Pyrrolidine derivatives are of significant interest in pharmaceutical research due to their presence in a variety of biologically active compounds. The studies on such derivatives have revealed their potential in inhibiting glycolic acid oxidase, which is an enzyme involved in the metabolic pathway of glycolic acid, and in exhibiting antihypertensive and antilipidemic activities.
Suzuki-Miyaura Cross-Coupling followed by N(2)-alkylation and Acid Hydrolysis []: This method utilizes commercially available 3-amino-6-chloropyridazine as the starting material. The process involves a Suzuki-Miyaura cross-coupling reaction, followed by N(2)-alkylation and acid hydrolysis to yield the final product in good yields.
Multi-step Synthesis involving Reformatsky-type Reaction []: This method, employed for a specific derivative, involves a Reformatsky-type reaction of an iminium salt, followed by reduction using Red-Al. The process uses trifluoroacetic acid (TFA) for iminium salt formation, requires vigorous stirring during the Reformatsky reaction, and necessitates slow addition of methyl bromoacetate to ensure safety and scalability.
X-ray crystallography studies [, , , , , ]: These studies revealed detailed structural information about various derivatives, including bond lengths, angles, and intermolecular interactions. For example, in 4-(2-oxobenzothiazolin-3-yl)butanoic acid, the benzene and thiazolon rings were found to be coplanar, with specific torsion angles reported [, ].
DFT calculations [, ]: Density functional theory calculations were employed to study the molecular structures of derivatives, confirming experimental findings and providing insights into their electronic properties.
The mechanism of action for pyrrolidine derivatives varies depending on the specific compound and its target. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been shown to act as competitive inhibitors of glycolic acid oxidase (GAO). These compounds, when possessing large lipophilic substituents, demonstrate potent inhibition of GAO, which is crucial in the conversion of glycolate to oxalate, a process implicated in conditions like hyperoxaluria1. Another study describes the synthesis of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which are potassium channel activators with antihypertensive properties. These compounds maintain their activity even when the 3-hydroxy function is removed or when the chromene double bond is epoxidized2. Additionally, the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid have been evaluated as antilipidemic agents, showing significant in vivo activity in lowering plasma triglycerides and phospholipids3.
Solubility []: (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt exhibited high solubility in saline at pH 7 (>71 mg/mL), making it suitable for inhaled dosing [].
Pharmacokinetic properties []: Studies on a series of 4-(3-aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides found them to possess pharmacokinetic parameters within acceptable limits according to Lipinski's rule of five and Veber's rule [].
The derivatives of pyrrolidine, such as those mentioned in the studies, have shown promising medical applications. The inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives can be beneficial in treating conditions like primary hyperoxaluria, where the reduction of urinary oxalate levels is desired1. The antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans indicates their potential use in managing hypertension and related cardiovascular diseases2. Furthermore, the antilipidemic properties of the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid suggest their application in controlling plasma lipid levels, which is crucial for the prevention and treatment of atherosclerosis and other lipid disorders3.
In a rat liver perfusion study, the inhibition of the conversion of [1-14C]glycolate to [14C]oxalate by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives was observed, indicating the potential for these compounds to reduce oxalate production in vivo1. Another case study involved the oral administration of these compounds to ethylene glycol-fed rats, resulting in a significant reduction in urinary oxalate levels over a 58-day period1. The antihypertensive effects of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans were tested in spontaneously hypertensive rats, showing a dose-dependent reduction in blood pressure2. Lastly, the in vivo activity of the enantiomers of S-2 was assessed, with one enantiomer showing superior lowering abilities of plasma triglycerides and phospholipids, making it a candidate for a novel antilipidemic agent3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6